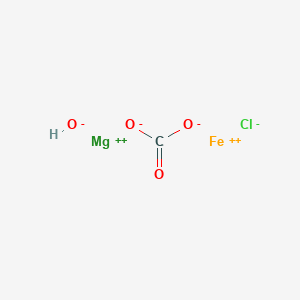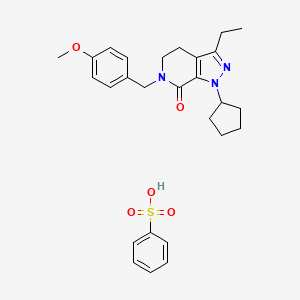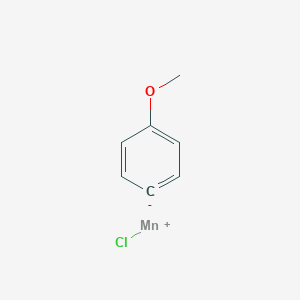![molecular formula C21H24 B12579232 1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) CAS No. 497066-02-1](/img/structure/B12579232.png)
1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[210]pentane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three bicyclo[210]pentane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) typically involves the reaction of benzene-1,3,5-triyl triformate with bicyclo[2.1.0]pentane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)triethanone: Similar in structure but with ethanone groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-tricarboxaldehyde: Contains formyl groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-triyl triformate: A related compound with formate groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) is unique due to its incorporation of bicyclo[2.1.0]pentane groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where stability and reactivity are crucial.
Properties
CAS No. |
497066-02-1 |
|---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[3,5-bis(1-bicyclo[2.1.0]pentanyl)phenyl]bicyclo[2.1.0]pentane |
InChI |
InChI=1S/C21H24/c1-4-19(10-13(1)19)16-7-17(20-5-2-14(20)11-20)9-18(8-16)21-6-3-15(21)12-21/h7-9,13-15H,1-6,10-12H2 |
InChI Key |
BXJJXYIEWTYVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)C3=CC(=CC(=C3)C45CCC4C5)C67CCC6C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
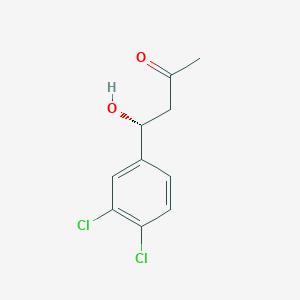
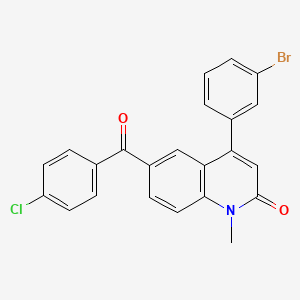
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
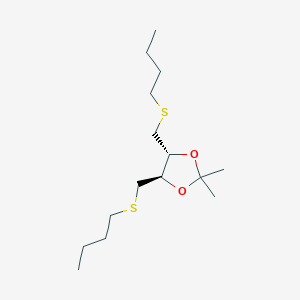

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)

methyl}phosphonate](/img/structure/B12579215.png)

